molecular formula C16H22N4 B1419151 1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine CAS No. 1157180-61-4

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

Cat. No. B1419151
M. Wt: 270.37 g/mol
InChI Key: GIIYLCYLSFAOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a colorless to yellow viscous liquid or lump or semi-solid . It has been used in various chemical reactions and studies .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR spectroscopy and mass spectrometry . UV-Vis spectrometry studies have also been conducted .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions . For example, it has been used in the synthesis of urea linked alkyl side chain compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is insoluble in water but soluble in DMSO .

Scientific Research Applications

  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds

    • Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Method: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Method: This study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results: Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Antileishmanial and Antimalarial Evaluation

    • Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
    • Method: The study involved a molecular simulation .
    • Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Design, Synthesis and Insecticidal Activities of N-(4-cyano-1-phenyl-1H …

    • Application: Insect ryanodine receptor is one of the promising targets for the development of novel insecticides .
    • Method: A series of novel diphenyl-1 H -pyrazole derivatives with cyano substituent were designed and synthesized .
    • Results: The study does not provide specific results or outcomes .
  • Synthesis and Antimicrobial Activity of Novel Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives

    • Application: A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
    • Method: These newly synthesized compounds were characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .
    • Results: Among the screened samples, some compounds showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
  • Design, Synthesis and Biological Evaluation of 4- (1- (4 …

    • Application: This study involves the synthesis of novel compounds for biological evaluation .
    • Method: The study does not provide specific methods or experimental procedures .
    • Results: The study does not provide specific results or outcomes .

Safety And Hazards

This compound should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has been used in the synthesis of compounds that exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .

Future Directions

Future research directions could involve further exploration of the therapeutic potential of this compound . Some of the synthesized derivatives have shown promising cytotoxic activity compared to that of standard reference drugs .

properties

IUPAC Name

1-ethyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-2-20-11-8-15(9-12-20)18-14-5-3-13(4-6-14)16-7-10-17-19-16/h3-7,10,15,18H,2,8-9,11-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYLCYLSFAOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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